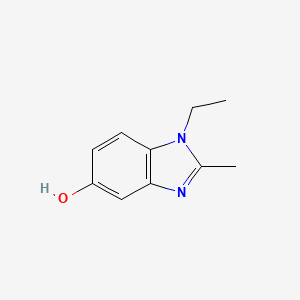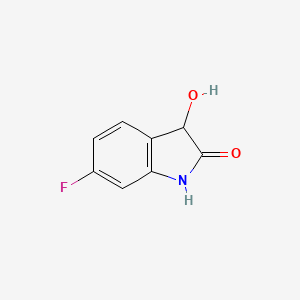
6-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one is a chemical compound with the molecular weight of 167.14 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of compounds similar to 6-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one, such as 1H- and 2H-indazoles, has been achieved through various strategies. These include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The IUPAC name of this compound is 6-fluoro-3-hydroxy-1,3-dihydro-2H-indol-2-one . The InChI code is 1S/C8H6FNO2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3,10-12H .Physical And Chemical Properties Analysis
6-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one is a powder at room temperature . It has a molecular weight of 167.14 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
6-Fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one and its derivatives are valuable in synthetic chemistry, particularly in the synthesis of complex organic molecules. The novel and efficient synthesis of 3-fluorooxindoles from indoles, including derivatives of tryptophan and serotonin, through treatment with Selectfluor highlights the utility of fluorinated indoles in probing enzymatic mechanisms related to indole biosynthesis and metabolism (Takéuchi, Tarui, & Shibata, 2000). Additionally, the nucleophilic 5-endo-trig cyclization of 1,1-difluoro-1-alkenes to form ring-fluorinated hetero- and carbocycles demonstrates the significance of fluorine in facilitating disfavored cyclization processes (Ichikawa, Wada, Fujiwara, & Sakoda, 2002).
Fluorine's Role in Chemical Reactions
The unique reactivity of fluorine-containing compounds, such as the electrophilic fluorination using a hypervalent iodine reagent derived from fluoride, showcases the versatility of fluorine in chemical synthesis. This method allows for the monofluorination and difluorination of ketones in good yields, demonstrating the critical role of fluorine in organic synthesis (Geary, Hope, Singh, & Stuart, 2013).
Fluorinated Compounds in Biological Systems
The metabolism of indole derivatives by Streptomyces staurosporeus, a staurosporine producer, leads to the identification of various metabolites, including those with fluorinated substitutions. This research sheds light on the microbial metabolism of indole compounds and the potential role of fluorinated indoles in biological systems (Yang & Cordell, 1997).
Environmental and Health Considerations
The development of methods for the decomposition of fluorochemicals is significant due to their environmental toxicity and adverse health threats. Metalloenzymes capable of catalyzing the cleavage of the chemically robust carbon-fluorine bond offer insights into biocatalytic defluorination, potentially inspiring drug design and environmental remediation strategies (Wang & Liu, 2020).
Safety And Hazards
Propriétés
IUPAC Name |
6-fluoro-3-hydroxy-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3,7,11H,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBAJXNPNPVRNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=O)C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

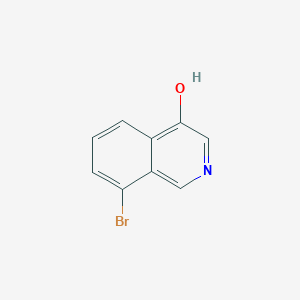
![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-nitrobenzoic acid](/img/structure/B2923392.png)
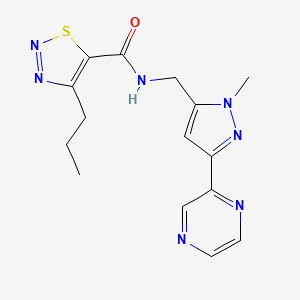
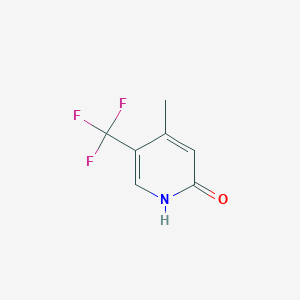
![N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]furan-2-carboxamide](/img/structure/B2923396.png)
![3-((3-chlorobenzyl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrazin-2(1H)-one](/img/structure/B2923398.png)
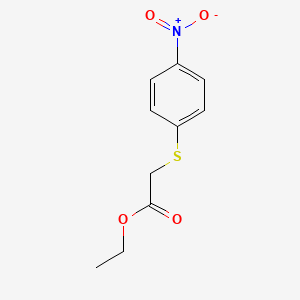
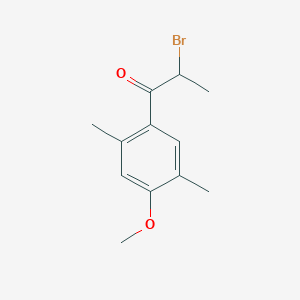
![3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2923402.png)
![7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-A]pyrazine hcl](/img/structure/B2923403.png)
![5-(3-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2923407.png)
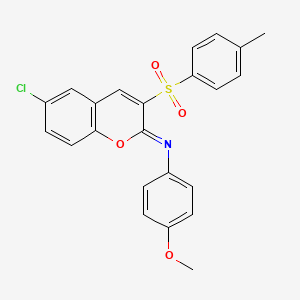
![N-Ethyl-N-[2-[2-methyl-3-(morpholine-4-carbonyl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2923409.png)
